N-(benzo[d]thiazol-2-yl)-2-((5-(2-(4-fluorophenyl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a complex organic compound notable for its potential biological activities. The compound features a benzothiazole moiety, which is known for its diverse pharmacological properties. Its molecular formula is with a molecular weight of approximately 459.53 g/mol. This compound is classified as a thiazole derivative, specifically incorporating thiadiazole and acetamide functionalities, which are significant in medicinal chemistry.
The synthesis of N-(benzo[d]thiazol-2-yl)-2-((5-(2-(4-fluorophenyl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide typically involves several steps that include the formation of the benzothiazole and thiadiazole units.
The molecular structure of N-(benzo[d]thiazol-2-yl)-2-((5-(2-(4-fluorophenyl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide can be described as follows:
InChI=1S/C19H14FN5O2S3/c20-12-7-5-11(6-8-12)9-15(26)22-18-24-25-19(30-18)28-10-16(27)23-17-21-13-3-1-2-4-14(13)29-17/h1-8H,9-10H2,(H,21,23,27)(H,22,24,26)
N-(benzo[d]thiazol-2-yl)-2-((5-(2-(4-fluorophenyl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide can participate in various chemical reactions:
The mechanism of action for compounds like N-(benzo[d]thiazol-2-yl)-2-((5-(2-(4-fluorophenyl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide often involves:
The compound is typically characterized by:
Key chemical properties include:
Property | Value |
---|---|
Molecular Weight | 459.53 g/mol |
Solubility | Soluble in organic solvents |
Stability | Stable under standard laboratory conditions |
N-(benzo[d]thiazol-2-yl)-2-((5-(2-(4-fluorophenyl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide has several scientific applications: